N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Description
N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11N3O3S2 and its molecular weight is 333.38. The purity is usually 95%.
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Scientific Research Applications
Electrochemical and Electrochromic Properties
One study focused on the synthesis of novel donor-acceptor type monomers, demonstrating how the introduction of different acceptor groups affects the electrochemical and electrochromic properties of the resulting compounds. This research highlights the potential applications in developing advanced materials for electronics and optics (Hu et al., 2013).
Antitumor Agents
Another area of application is in the development of antitumor agents. Benzothiazole derivatives, for example, have shown selective cytotoxicity against tumorigenic cell lines, suggesting their potential as cancer therapeutics (Yoshida et al., 2005).
Radiosensitizers and Cytotoxins
Research has also been conducted on synthesizing a series of nitrothiophene-5-carboxamides with potential applications as radiosensitizers for cancer treatment and as bioreductively activated cytotoxins, offering a strategy for targeting hypoxic tumor cells (Threadgill et al., 1991).
Fluorescent Derivatives and Photophysical Characteristics
Studies on the synthesis of fluorescent derivatives from benzothiazole and their photophysical characteristics suggest applications in the development of fluorescent materials for imaging and analytical purposes (Padalkar et al., 2011).
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-2-8-4-3-5-9-12(8)15-14(22-9)16-13(18)10-6-7-11(21-10)17(19)20/h3-7H,2H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFVIFAOYXBFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.